2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound featuring a pyrimidine ring linked to a piperidine moiety via a methoxy group, which is further connected to a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps:
Formation of the Triazole Ring:
Piperidine Derivative Preparation: The piperidine derivative can be synthesized through various methods, including the reduction of pyridine derivatives or the hydrogenation of piperidones.
Coupling Reactions: The triazole and piperidine derivatives are then coupled using appropriate linkers and reagents to form the intermediate compound.
Final Assembly: The intermediate is then reacted with a pyrimidine derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions susceptible to electrophilic attack.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors involved in various diseases.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Material Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine and pyrimidine rings can enhance binding affinity and specificity . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole derivative with similar binding properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with applications in medicinal chemistry.
1,2,4-Triazole-3-carboxylic acid: Known for its use in the synthesis of various bioactive compounds.
Uniqueness
2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is unique due to its combination of a triazole ring, piperidine moiety, and pyrimidine ring. This unique structure allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
(1-methyltriazol-4-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-19-9-12(17-18-19)13(21)20-7-3-11(4-8-20)10-22-14-15-5-2-6-16-14/h2,5-6,9,11H,3-4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPLWENNFABYOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCC(CC2)COC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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